2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide
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Overview
Description
2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides It features a bromine atom at the second position, a fluorine atom at the fifth position, and an oxetane ring attached to the nitrogen atom of the isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the isonicotinamide moiety by reacting the intermediate with oxetan-3-amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization and Ring-Opening Reactions: The oxetane ring can participate in cyclization or ring-opening reactions, leading to the formation of different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring and halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoroisonicotinamide: Lacks the oxetane ring, which may affect its chemical reactivity and biological activity.
5-Fluoro-N-(oxetan-3-yl)isonicotinamide: Lacks the bromine atom, potentially altering its interaction with molecular targets.
2-Bromo-N-(oxetan-3-yl)isonicotinamide: Lacks the fluorine atom, which may influence its electronic properties and reactivity.
Uniqueness
2-Bromo-5-fluoro-N-(oxetan-3-yl)isonicotinamide is unique due to the presence of both bromine and fluorine atoms, as well as the oxetane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(oxetan-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O2/c10-8-1-6(7(11)2-12-8)9(14)13-5-3-15-4-5/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHYXBADZXZBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CC(=NC=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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